molecular formula C8H9N3 B13477756 N-methylimidazo[1,2-a]pyridin-6-amine

N-methylimidazo[1,2-a]pyridin-6-amine

Katalognummer: B13477756
Molekulargewicht: 147.18 g/mol
InChI-Schlüssel: PMYLGTDKOUGYMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyridine ring, with a methyl group attached to the nitrogen atom and an amine group at the 6th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methylimidazo[1,2-a]pyridin-6-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and heating the reaction mixture to promote cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

N-methylimidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-methylimidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: this compound derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases, such as tuberculosis and cancer.

    Industry: The compound is used in the development of new materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of N-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as phosphatidylinositol-3-kinase (PI3K) and Akt. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, the compound may interfere with DNA replication and repair processes, further contributing to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

N-methylimidazo[1,2-a]pyridin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .

Eigenschaften

Molekularformel

C8H9N3

Molekulargewicht

147.18 g/mol

IUPAC-Name

N-methylimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C8H9N3/c1-9-7-2-3-8-10-4-5-11(8)6-7/h2-6,9H,1H3

InChI-Schlüssel

PMYLGTDKOUGYMN-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CN2C=CN=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.